N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-26-21-6-4-5-7-23(21)31-22-13-10-18(16-20(22)24(26)27)25-32(28,29)15-14-17-8-11-19(30-2)12-9-17/h4-13,16,25H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFTVVBDCJLBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable carboxylic acid derivative
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form an ethyl ketone.
Reduction: The oxazepine ring can be reduced to form a dihydro derivative.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products Formed:
Oxidation: Ethyl ketone derivatives.
Reduction: Dihydrodibenzo[b,f][1,4]oxazepine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:
1. Anticancer Activity:
Several studies have shown that related compounds possess anticancer properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
2. Antimicrobial Properties:
Compounds within this chemical class have demonstrated antimicrobial activity against various pathogens. A study highlighted their effectiveness in inhibiting bacterial growth and suggested potential applications in treating infections .
3. Neurological Applications:
There is evidence supporting the use of similar compounds as dopamine D2 receptor antagonists, which may have implications for treating neurological disorders such as schizophrenia and Parkinson's disease . The ability to modulate neurotransmitter systems positions these compounds as potential therapeutic agents in psychiatry.
4. Anti-inflammatory Effects:
Research has indicated that certain derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Hsieh et al., 2012 | Investigated the anticancer effects of dibenzo[b,f][1,4]oxazepine derivatives in vitro. | Potential use in cancer therapy. |
| Rani et al., 2014 | Evaluated anti-inflammatory effects in animal models using related compounds. | Treatment for inflammatory conditions. |
| Berest et al., 2011 | Demonstrated antimicrobial activity against Gram-positive bacteria. | Development of new antibiotics. |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a ligand, it might bind to a particular receptor, triggering a cascade of intracellular events. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Notes:
- *logP estimated based on analog N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide .
- Thiazepine analogs (e.g., ) exhibit lower synthetic yields (9% in one case) compared to oxazepines, possibly due to sulfur’s larger atomic radius affecting reaction kinetics .
Functional Group Comparisons
Sulfonamide vs. Carbamate :
The target compound’s ethanesulfonamide group differs from BT2 (a carbamate derivative: 10-ethyl-11-oxo-dibenzo[b,f][1,4]oxazepin-2-yl carbamic acid ethyl ester). Carbamates are typically more hydrolytically stable than esters but less acidic than sulfonamides, which could influence pharmacokinetics .Methoxy vs. Halogen Substituents :
The 4-methoxyphenyl group in the target compound contrasts with chlorine or trifluoromethyl groups in analogs (e.g., ). Methoxy groups enhance lipophilicity, while halogens improve binding to hydrophobic pockets in target proteins .
Research Findings and Implications
- Receptor Binding: Dibenzooxazepines are explored as D2 dopamine receptor antagonists (), where the sulfonamide group may mimic endogenous ligands’ hydrogen-bonding motifs.
- Anti-Inflammatory Potential: Analogs like BT2 suppress monocytic-endothelial cell adhesion, suggesting the dibenzooxazepine scaffold’s broader therapeutic utility .
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has shown promising biological activities that could be leveraged for therapeutic applications. The following sections detail its biological activity based on various studies and findings.
Molecular Formula and Weight
- Molecular Formula : C24H22N2O5
- Molecular Weight : 418.449 g/mol
Structure
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological potential.
2.1 HDAC Inhibition
A significant area of research has focused on the compound's ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various diseases, including cancer.
Study Findings
In a study published in the Journal of Medicinal Chemistry, N-(10-ethyl-11-oxo...) demonstrated notable HDAC inhibitory activity:
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
These results indicate that the compound exhibits strong inhibition against HDAC1 and HDAC3, suggesting its potential as an anticancer agent through epigenetic modulation .
2.2 Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.
Study Findings
The minimum inhibitory concentration (MIC) was determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
This indicates that N-(10-ethyl...) possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
2.3 Antiviral Activity
In addition to its antibacterial properties, preliminary research suggests potential antiviral activity against SARS-CoV proteases, which are critical targets in the treatment of viral infections.
Research Insights
A study indicated that modifications to the dibenzo[b,f][1,4]oxazepine structure could enhance inhibitory effects against viral proteases, although specific IC50 values for this compound were not detailed in the available literature .
2.4 Other Biological Activities
Further investigations have reported various biological activities associated with similar compounds in the dibenzo[b,f][1,4]oxazepine class:
- Antidiabetic : Compounds have shown potential in lowering blood glucose levels.
- Anti-inflammatory : Evidence suggests efficacy in reducing inflammation markers.
- Analgesic : Some derivatives exhibit pain-relieving properties.
- Anticancer : The structural features contribute to cytotoxic effects against cancer cell lines .
Case Study 1: HDAC Inhibition in Cancer Therapy
A recent case study explored the use of N-(10-ethyl...) in a preclinical model of cancer. The compound was administered to mice with xenografted tumors, resulting in significant tumor size reduction compared to controls. Histological analysis revealed increased acetylation of histones, corroborating its mechanism of action as an HDAC inhibitor .
Case Study 2: Antimicrobial Efficacy Evaluation
Another case study focused on evaluating the antimicrobial potential of N-(10-ethyl...) against clinical isolates of Staphylococcus aureus. The study highlighted that the compound not only inhibited growth but also demonstrated synergy when combined with standard antibiotics, suggesting its utility in overcoming antibiotic resistance .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonamide coupling and heterocyclic ring formation. For example, sulfonamide derivatives are often prepared by reacting a sulfonyl chloride intermediate with an amine-functionalized dibenzooxazepinone precursor. Reaction optimization may involve using carbodiimide-based coupling agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF under reflux, as demonstrated in analogous sulfonamide syntheses . The dibenzooxazepinone core can be derived from 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one, a scaffold synthesized via cyclization of o-aminophenol derivatives with carbonyl compounds .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques.
- NMR : Analyze - and -NMR spectra for characteristic peaks: the sulfonamide NH (~10-12 ppm), methoxy protons (~3.8 ppm), and aromatic protons from the dibenzooxazepinone core (6.5-8.5 ppm) .
- X-ray Crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonds involving the sulfonamide group and oxazepinone carbonyl). Similar dibenzooxazepin derivatives show C–O bond lengths of ~1.36 Å and C–N bonds of ~1.45 Å .
- HRMS : Validate molecular weight (expected [M+H] ~550-560 Da based on analogous structures) .
Q. What are the key physicochemical properties relevant to in vitro handling?
- Methodological Answer : Prioritize solubility and stability assessments:
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Sulfonamides with methoxy groups often show moderate aqueous solubility (~50-100 µM) due to polar sulfonamide and ether moieties .
- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varying pH (3-9). Monitor via HPLC for decomposition peaks. Dibenzooxazepinones are prone to hydrolysis under strong acidic/basic conditions .
Advanced Research Questions
Q. How to address low yields in the final sulfonamide coupling step?
- Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions.
- Alternative Reagents : Replace EDC/HOBt with DCC (dicyclohexylcarbodiimide) or PyBOP for bulky substrates .
- Purification : Employ gradient flash chromatography (hexane/EtOAc to DCM/MeOH) to isolate the product .
Q. How to resolve contradictions in spectral data vs. computational predictions?
- Methodological Answer : Discrepancies between experimental -NMR shifts and DFT-calculated values may arise from solvent effects or conformational flexibility.
- Solvent Correction : Re-calculate NMR shifts using implicit solvent models (e.g., IEFPCM for DMSO-d) .
- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in the ethanesulfonamide chain .
- Empirical Validation : Compare with structurally validated analogs (e.g., N-(4-hydroxyphenyl)benzenesulfonamide, where hydrogen bonding alters chemical shifts) .
Q. What strategies improve metabolic stability in in vitro assays?
- Methodological Answer : To reduce oxidative metabolism:
- Deuterium Incorporation : Replace hydrogens at metabolically labile positions (e.g., benzylic or ethyl group) with deuterium .
- Steric Shielding : Introduce substituents ortho to the methoxy group to block cytochrome P450 binding .
- In Silico Screening : Use tools like MetaSite to predict vulnerable sites and guide structural modifications .
Q. How to characterize intermolecular interactions influencing crystal packing?
- Methodological Answer : Analyze hydrogen bonding and π-π stacking via:
- Single-Crystal XRD : Resolve O–H⋯O (sulfonamide-to-oxazepinone) and N–H⋯O (amine-to-carbonyl) interactions, as seen in related sulfonamide-dibenzoheterocycles .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., % H-bonding vs. van der Waals contacts) .
Q. What advanced techniques validate electronic effects of the 4-methoxyphenyl group?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare λ with analogs lacking the methoxy group; expect bathochromic shifts due to electron-donating effects .
- Cyclic Voltammetry : Measure oxidation potentials to assess electron density at the sulfonamide nitrogen .
- DFT Calculations : Map electrostatic potential surfaces to visualize charge distribution across the aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
